Product packaging for Bis-(5-methyl-furan-2-yl)-methanone(Cat. No.:CAS No. 21432-51-9)

Bis-(5-methyl-furan-2-yl)-methanone

Cat. No.: B1491445
CAS No.: 21432-51-9
M. Wt: 190.19 g/mol
InChI Key: LZUHTHMSVAOAKS-UHFFFAOYSA-N
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Description

Green Chemistry Principles in Bis-Furanone Synthesis

One-Pot Amination-Oxidation-Amination-Reduction (AOAR) Strategies

In alignment with the principles of green chemistry, one-pot reaction strategies are highly desirable as they reduce waste, energy consumption, and operational complexity. An amination-oxidation-amination-reduction (AOAR) strategy has been developed for the efficient synthesis of 2,5-bis(N-methyl-aminomethyl)furan (BMAF) from 5-hydroxymethylfurfural (HMF). nih.gov This multi-step process occurs in a single vessel, avoiding the isolation of intermediates.

The AOAR process begins with the amination of HMF to form 5-(methyl-iminomethyl)furfuryl alcohol (MIFA). This is followed by a rate-limiting oxidation of MIFA to 5-(methyl-iminomethyl)furfural (MIFF). The final steps involve a second, rapid amination of MIFF to create the intermediate 2,5-bis(N-methyl-iminomethyl)furan (BMIF), which is then reduced to the final BMAF product. nih.gov A key aspect of this one-pot reaction is that the fast amination of MIFF drives the oxidation equilibrium forward, ensuring a highly efficient conversion of HMF. nih.gov Using α-MnO₂ as a catalyst under an air atmosphere, a 98.3% yield of the BMIF intermediate was achieved under mild conditions before the final reduction step. nih.gov

Solvent Selection and Recyclable Catalytic Systems

The application of green chemistry principles in the synthesis of bis-furanone and related derivatives heavily emphasizes the use of environmentally benign solvents and recyclable catalysts. Methanol, for instance, is utilized as a solvent in the two-step, one-pot reductive amination of furanic aldehydes. kaust.edu.sa This process is considered environmentally friendly and can produce a wide range of N-substituted furfuryl amines in excellent yields. kaust.edu.sa

Glycerol has also been identified as an efficient, safe, and recyclable solvent for producing furan-containing compounds. osti.gov Its low toxicity, biodegradability, high boiling point, and low vapor pressure make it a sustainable alternative to conventional organic solvents. osti.gov

Reaction Kinetics and Thermodynamic Studies

Apparent Activation Energy Determination

Understanding the reaction kinetics, including the determination of the apparent activation energy (Ea), is crucial for optimizing the synthesis of furan derivatives. The apparent activation energy can be determined experimentally by measuring reaction rates at different temperatures and constructing an Arrhenius plot.

In a study on the Friedel-Crafts acylation of 2-methylfuran with octanoic anhydride using an Al-MCM-41 catalyst, the apparent activation energy was determined for the formation of the acylated product, 2-octanoyl-5-methylfuran. mdpi.com By conducting the reaction at temperatures ranging from 348 K to 408 K and ensuring the conversion was limited to below 20%, a single rate-controlling mechanism was observed. mdpi.com The resulting Arrhenius plot yielded an apparent activation barrier of 15.5 ± 1.4 kcal mol⁻¹. mdpi.com

For a different but related reaction, the liquid-phase hydrogenation of furfural to 2-methylfuran over a nickel-on-biochar catalyst, the estimated activation energy was found to be 24.39 kJ mol⁻¹. These kinetic studies, which often employ models like the Eley-Rideal or Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanisms, are essential for elucidating reaction pathways and designing more efficient catalytic processes. mdpi.com

Table 2: Apparent Activation Energies in Furan Derivative Synthesis

Reaction Catalyst Temperature Range Apparent Activation Energy
Acylation of 2-methylfuran with octanoic anhydride Al-MCM-41 348–408 K 15.5 ± 1.4 kcal mol⁻¹
Hydrogenation of furfural to 2-methylfuran 15 wt% Ni/Biochar Not specified 24.39 kJ mol⁻¹

This table presents kinetic data from studies on the synthesis of furan derivatives. mdpi.com

Thermodynamic Characterization of Reaction Pathways

Reaction Pathway Energetics

The primary route for the synthesis of this compound involves the reaction of 2-methylfuran with a suitable acylating agent, such as 5-methyl-2-furoyl chloride or phosgene, in the presence of a Lewis acid catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acylium ion is generated and subsequently attacks the electron-rich furan ring.

While specific thermodynamic data such as the standard Gibbs free energy (ΔG°) and entropy (ΔS°) for the formation of this compound are not extensively documented in the literature, the energetic feasibility can be analyzed through kinetic data and the enthalpy of analogous reactions.

Activation Energy and Kinetic Barrier

Kinetic studies on the Friedel-Crafts acylation of 2-methylfuran provide critical insights into the energy barrier of the reaction pathway. Research investigating the acylation of 2-methylfuran with anhydrides has determined the apparent activation energy (Ea), which represents the minimum energy required for the reaction to occur.

For the acylation of 2-methylfuran with n-octanoic anhydride over a mesoporous aluminosilicate catalyst, an apparent activation energy of 15.5 ± 1.4 kcal/mol (approximately 64.9 ± 5.9 kJ/mol) was determined. osti.gov A similar study involving the acylation of 2-methylfuran with acetic anhydride reported a comparable activation barrier of 16.9 kcal/mol (~70.7 kJ/mol). osti.gov These values indicate a significant, yet surmountable, energy barrier for the formation of the crucial C-C bond between the furan ring and the acyl group. The reaction mechanism is proposed to follow an Eley-Rideal model, where one reactant molecule (the anhydride) adsorbs onto the catalyst surface and then reacts with a second reactant molecule (2-methylfuran) from the bulk phase. osti.govresearchgate.net

Activation Energies for the Acylation of 2-Methylfuran
Acylating AgentCatalystApparent Activation Energy (Ea) (kcal/mol)Apparent Activation Energy (Ea) (kJ/mol)
n-Octanoic AnhydrideAl-MCM-4115.5 ± 1.464.9 ± 5.9
Acetic AnhydrideNot specified16.970.7

Enthalpy of Reaction

Experimental calorimetric studies have determined the standard molar enthalpies of formation in the gaseous phase for key compounds involved in these systems. researchgate.net

Standard Molar Enthalpies of Formation (Gas Phase, 298.15 K)
CompoundFormulaΔH°f (gas) (kJ/mol)
2-MethylfuranC5H6O-76.4 ± 1.2
5-Methyl-2-acetylfuranC7H8O2-253.9 ± 1.9
5-Methyl-2-furaldehydeC6H6O2-196.8 ± 1.8

Using these data, the enthalpy of a hypothetical acylation reaction can be calculated. For instance, in the acetylation of 2-methylfuran, the reaction is strongly exothermic, indicating that it is thermodynamically favorable. The formation of the ketone from the furan substrate and the acyl group is an energetically downhill process, which drives the reaction forward once the initial activation energy barrier is overcome. This thermodynamic favorability is expected to be similar for the formation of the symmetrical bis-furan ketone structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O3 B1491445 Bis-(5-methyl-furan-2-yl)-methanone CAS No. 21432-51-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(5-methylfuran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-3-5-9(13-7)11(12)10-6-4-8(2)14-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUHTHMSVAOAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=CC=C(O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Functionalization Strategies for Bis 5 Methyl Furan 2 Yl Methanone Analogs

Synthesis of Ketoxime and Related Derivatives

The carbonyl group of bis-(5-methyl-furan-2-yl)-methanone is a prime site for derivatization, allowing for its conversion into a range of C=N bonded structures such as ketoximes, oxime ethers, semicarbazones, and thiosemicarbazones.

The synthesis of oxime ethers from this compound can be conceptualized as a two-step process. The first step involves the formation of the corresponding ketoxime, followed by O-alkylation.

The initial synthesis of the ketoxime, this compound oxime, can be achieved through the condensation of the ketone with hydroxylamine. This reaction is typically catalyzed by an acid or base. The resulting ketoxime can exist as a mixture of (E) and (Z) isomers, the ratio of which is thermodynamically controlled and dependent on the steric bulk of the substituents on the ketone thieme.de. Given the diaryl-like nature of this compound, the formation of the ketoxime is anticipated to proceed under standard oximation conditions. A general method for the preparation of ketoximes involves reacting the ketone with a hydroxylamine salt in the presence of an alkanol and a heterogeneous base google.com.

The subsequent O-alkylation of the ketoxime to yield the desired oxime ether can be accomplished using various alkylating agents in the presence of a base. A convenient one-pot method for the O-alkylation of oximes involves the use of alcohols in the presence of triphenylphosphine and carbon tetrachloride thieme-connect.com. Alternatively, a simple catalytic system using H3PW12O40·xH2O has been established for the O-alkylation of oximes with alcohols in a green solvent like dimethyl carbonate, proceeding via a carbocation mechanism rsc.org. The choice of alkylating agent allows for the introduction of a wide array of functional groups, thereby tuning the lipophilicity and other physicochemical properties of the final molecule.

A study on a related compound, bis(benzofuran-2-yl)methanone, demonstrated the successful synthesis of its oxime derivative by reacting the ketone with hydroxylamine hydrochloride in pyridine nih.gov. This suggests a viable synthetic route for the furan (B31954) analog.

Table 1: Proposed Synthesis of this compound Oxime Ether

StepReactantsReagentsProduct
1. OximationThis compound, Hydroxylamine hydrochloridePyridine or other baseThis compound oxime
2. O-AlkylationThis compound oxime, Alkyl halide or alcoholBase (e.g., DBU) or Acid catalyst (e.g., H3PW12O40)This compound O-alkyl oxime

The reaction of this compound with semicarbazide or thiosemicarbazide provides a straightforward route to the corresponding semicarbazone and thiosemicarbazone derivatives. These reactions are typically carried out by refluxing the ketone with the respective reagent in a suitable solvent, often with a catalytic amount of acid.

The formation of these derivatives serves to replace the carbonyl oxygen with a larger, more complex functional group, which can significantly alter the molecule's biological and coordination properties. A closely related analog, bis(benzofuran-2-yl)methanone, has been successfully converted to its semicarbazone and thiosemicarbazone derivatives by reaction with semicarbazide or thiosemicarbazide in ethanol nih.gov.

Table 2: Synthesis of Semicarbazone and Thiosemicarbazone Derivatives

DerivativeReagentReaction ConditionsExpected Product
SemicarbazoneSemicarbazide hydrochlorideEthanol, refluxThis compound semicarbazone
ThiosemicarbazoneThiosemicarbazideEthanol, refluxThis compound thiosemicarbazone

The successful formation of these derivatives would be confirmed by the disappearance of the ketone C=O band in the IR spectrum. 1H NMR would show new signals corresponding to the NH and NH2 protons of the semicarbazone or thiosemicarbazone moiety.

Carbon Chain Elongation via Hydroxyalkylation/Alkylation

Carbon chain elongation of the this compound framework can be envisioned through reactions that target the furan rings. The hydroxyalkylation/alkylation (HAA) reaction of furan compounds is a well-established method for C-C bond formation.

While direct hydroxyalkylation of the ketone itself might be challenging, the synthesis of related alkylated bis-furan structures provides a template for potential derivatization strategies. For instance, the reaction of 2-methylfuran with ethyl levulinate in the presence of a Nafion-212 resin catalyst has been shown to produce ethyl 4,4-bis(5-methylfuran-2-yl)pentanoate with a 24% yield ijper.org. This reaction demonstrates the feasibility of coupling furan rings with a carbon chain containing a pentanoate moiety.

Another relevant synthesis is the condensation of 2-methylfuran, which can be obtained from lignocellulosic biomass, to form 5,5-bis(5-methyl-2-furyl)pentan-2-one in the presence of mineral acids researchgate.net. This reaction proceeds via the hydrolysis of 2-methylfuran to a 1,4-dicarbonyl intermediate, which then undergoes condensation. Using a solid acid catalyst like Amberlyst® 15 in an ethanol/water solvent system has achieved yields of up to 80% for this transformation researchgate.net.

Table 3: Examples of Alkylated Bis-Furan Derivative Synthesis

Furan SourceReactantCatalystProductYield (%)Reference
2-MethylfuranEthyl levulinateNafion-212Ethyl 4,4-bis(5-methylfuran-2-yl)pentanoate24 ijper.org
2-Methylfuran(self-condensation)Amberlyst® 155,5-Bis(5-methyl-2-furyl)pentan-2-one80 researchgate.net

Heterocycle Annulation and Ring Transformations

The furan rings in this compound can serve as precursors for the construction of other heterocyclic systems, such as indoles and cinnolines, through various ring transformation reactions.

Indole Synthesis: A classic method for the synthesis of indoles from ketones is the Fischer indole synthesis. This reaction involves the treatment of a ketone with a phenylhydrazine in the presence of an acid catalyst wikipedia.orgalfa-chemistry.combyjus.com. In the context of this compound, the ketone would first react with phenylhydrazine to form a phenylhydrazone intermediate. Subsequent acid-catalyzed intramolecular cyclization and elimination of ammonia would lead to the formation of an indole ring. It is plausible that this reaction could occur on one or both of the furan rings, potentially leading to novel bis-indole structures.

Another approach to indole synthesis from furan derivatives is the Paal-Knorr synthesis, which typically involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia wikipedia.orgorganic-chemistry.org. While this compound is not a 1,4-dicarbonyl compound, its furan rings can be considered masked 1,4-dicarbonyl systems that can be revealed under certain reaction conditions organic-chemistry.org.

Cinnoline Synthesis: The synthesis of cinnoline derivatives often involves the cyclization of appropriate precursors containing a benzene ring and a nitrogen-containing side chain. However, some methods utilize diketones as starting materials. For instance, the reaction of 1,3-diketones with hydrazine can lead to the formation of cinnoline derivatives ijper.org. It is conceivable that a derivative of this compound, after suitable modification to introduce a second carbonyl group in a 1,3-relationship, could serve as a precursor for cinnoline synthesis.

The furan rings themselves can also participate in cycloaddition reactions that could lead to the formation of annulated heterocyclic systems.

Table 4: Proposed Strategies for Heterocycle Annulation

Target HeterocycleSynthetic StrategyKey ReagentsPotential Intermediate
IndoleFischer Indole SynthesisPhenylhydrazine, Acid catalystPhenylhydrazone derivative
IndolePaal-Knorr type reactionPrimary amine, Acid catalyst1,4-dicarbonyl intermediate
CinnolineReaction with hydrazineHydrazine, Acid catalystDiketo-derivative of the starting material

Benzothiazine and Oxazynoindole Formations

The transformation of furan-containing scaffolds into more complex heterocyclic systems represents a valuable strategy in synthetic chemistry. While direct conversion of this compound into benzothiazine and oxazynoindole frameworks is not extensively documented, related syntheses from furan precursors suggest potential pathways.

One established method for the synthesis of 1,4-benzothiazine derivatives involves the reaction of furan-2,3-diones with o-aminothiophenols. nih.govnih.govyoutube.com This approach leads to the formation of enaminones fused to a 1,4-benzothiazin-2-one moiety. nih.govyoutube.com The reaction mechanism is proposed to proceed via an attack of the o-aminothiophenol's sulfhydryl (SH) group or amino (NH2) group on the lactone carbonyl group of the furan-2,3-dione. youtube.com Depending on the nucleophilic site that initiates the reaction, different isomers can be formed. This method is highlighted as a viable route for creating pharmaceutically interesting 2-hydroxy-2H-1,4-benzothiazin-3(4H)-ones. nih.govyoutube.com

Although this synthesis does not start from this compound itself, it demonstrates the utility of a furan core as a precursor for the benzothiazine ring system. The key step involves the ring-opening of the furan derivative by the bifunctional o-aminothiophenol, followed by cyclization to form the target heterocycle.

In contrast, the formation of oxazynoindole structures directly from furan-based precursors is not well-established in the reviewed literature. Synthetic routes to oxazino[4,3-a]indoles typically commence from indole precursors, such as (1H-indol-2-yl)methanols or ethyl 1H-indole-2-carboxylates, which undergo cyclization reactions to form the fused oxazino-indole system. rsc.orgnih.gov While Diels-Alder reactions involving furan derivatives are a common strategy for constructing oxacycles, their specific application to form the oxazinoindole skeleton has not been detailed. rsc.orgresearchgate.net One related synthesis involves a Mannich-type condensation of a naphthofuran derivative with a primary amine and formaldehyde to yield dihydro furonaphth rsc.orgsemanticscholar.orgoxazine compounds, which are structurally related but distinct from oxazynoindoles. nih.gov

Amine and Amino-Functionalized Bis-Furan Derivatives

The introduction of amine functionalities to furan rings is a critical step in the synthesis of diverse, biologically active molecules. For bis-furan structures like this compound, this functionalization can lead to derivatives with applications in materials science and pharmaceuticals, such as the synthesis of polyimides. unibo.it A primary method for creating amino-functionalized furans is through the reductive amination of furan-based carbonyl compounds or the direct amination of hydroxylated derivatives.

A significant example is the synthesis of 2,5-bis(aminomethyl)furan (BAMF), a valuable bio-based diamine monomer. nih.govrsc.org Various catalytic strategies have been developed for its production from precursors like 5-hydroxymethylfurfural (B1680220) (HMF) or 2,5-diformylfuran (DFF). nih.gov

One effective method involves a two-stage, one-pot transformation of HMF into 2,5-bis(aminomethyl)furan using a bifunctional CuNiAlOx catalyst. nih.gov Another approach achieves a high yield of BAMF through the catalytic dehydration-hydrogenation of 2,5-diformylfuran dioxime over a Rh/HZSM-5 catalyst. rsc.org Furthermore, an amination-oxidation-amination-reduction (AOAR) strategy has been proposed for the synthesis of 2,5-bis(N-methyl-aminomethyl)furan from HMF. These methods, while not starting from this compound, showcase established routes for introducing aminomethyl groups onto the furan rings at the 2 and 5 positions, a strategy that is theoretically applicable to the target compound.

The table below summarizes different catalytic systems and precursors used for the synthesis of amino-functionalized bis-furan derivatives.

PrecursorCatalystProductYield (%)Reference
5-(hydroxymethyl)furfural (HMF)Cu₄Ni₁Al₄Oₓ2,5-bis(aminomethyl)furan (BAF)85.9 nih.gov
2,5-diformylfuran dioximeRh/HZSM-52,5-bis(aminomethyl)furan94.1 rsc.org
5-hydroxymethylfurfural (HMF)α-MnO₂ then Ru/C2,5-bis(N-methyl-aminomethyl)furan96.1

Aminomethylation Reactions on Furan Scaffolds

Aminomethylation, widely known as the Mannich reaction, is a fundamental and versatile method for the C-functionalization of electron-rich heterocyclic compounds, including furans. semanticscholar.org This three-component condensation reaction involves an active hydrogen-containing substrate (the furan ring), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. semanticscholar.org The product, a "Mannich base," features an aminomethyl group attached to the furan scaffold. semanticscholar.org

Furan, being a π-excessive aromatic heterocycle, readily undergoes electrophilic substitution, making it a suitable substrate for the Mannich reaction. semanticscholar.org The reaction proceeds through the in-situ formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic furan ring. The reaction typically occurs at the α-position (C2 or C5) of the furan ring, which is the most reactive site. semanticscholar.org

For furan compounds, the reactivity in the Mannich reaction is lower compared to more electron-rich heterocycles like pyrrole. rsc.orgsemanticscholar.org Therefore, the presence of activating, electron-donating groups on the furan ring can facilitate the reaction and improve yields. rsc.org The reaction is generally performed under acidic conditions, often using the hydrochloride salt of the amine.

Biological Activity Profiling and Mechanistic Insights of Bis 5 Methyl Furan 2 Yl Methanone Derivatives

Anticancer and Cytotoxicity Investigations

Derivatives of bis-(5-methyl-furan-2-yl)-methanone have been the subject of anticancer research, demonstrating notable cytotoxic effects against various cancer cell lines. These investigations have provided insights into their potential as therapeutic agents.

In Vitro Screening against Cancer Cell Lines

Recent studies have synthesized and evaluated new bis-2(5H)-furanone derivatives for their antitumor properties. In one such study, a specific derivative, compound 4e, which contains a benzidine core, demonstrated significant inhibitory activity against C6 glioma cells researchgate.netnih.gov. The half-maximal inhibitory concentration (IC50) for this compound was determined to be 12.1 μM researchgate.netnih.gov. Notably, this derivative exhibited low toxicity toward normal human HaCaT cells, suggesting a degree of selectivity for cancer cells researchgate.netnih.gov. Another study on (E)-N-2(5H)-furanonyl sulfonyl hydrazone derivatives found that compound 5k displayed high cytotoxic activity against MCF-7 human breast cancer cells, with an IC50 value of 14.35 μM researchgate.net.

Table 1: Cytotoxic Activity of Bis-2(5H)-furanone Derivatives

Compound Cell Line IC50 (μM)
4e C6 glioma 12.1
5k MCF-7 14.35

Induction of Cell Cycle Arrest Mechanisms

Investigations into the antitumor mechanism of bis-2(5H)-furanone derivatives have revealed their ability to interfere with the cell cycle of cancer cells. Specifically, compound 4e was found to induce cell cycle arrest at the S-phase in C6 glioma cells researchgate.netnih.gov. This disruption of the normal cell cycle progression is a key mechanism that can lead to the inhibition of cancer cell proliferation and, ultimately, cell death. Another related compound, 5k, was shown to cause cell cycle arrest at the G2/M phase, which is likely triggered by the activation of DNA damage pathways researchgate.net.

Molecular Interaction with DNA and Other Biomolecules

Further mechanistic studies have indicated that DNA is a potential target for the anticancer activity of bis-2(5H)-furanone derivatives researchgate.netnih.gov. Spectroscopic analysis, including electronic, fluorescence emission, and circular dichroism spectra, showed that compound 4e can significantly interact with DNA isolated from C6 glioma cells nih.gov. This interaction with DNA is a plausible explanation for the observed induction of cell cycle arrest and cytotoxicity. Additional evidence from comet assays and immunofluorescence studies with compound 5k demonstrated that it can induce DNA damage in a time- and dose-dependent manner researchgate.net.

Antimicrobial Efficacy Assessments

The furanone core structure, present in derivatives of this compound, is found in many natural products that exhibit a wide range of biological effects, including antimicrobial activities researchgate.net.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

While specific studies on the antibacterial properties of this compound are limited, research on related furanone derivatives has shown significant efficacy. For instance, the 2(5H)-furanone derivative F105 has demonstrated highly specific antibacterial activity against Gram-positive bacteria nih.gov. At concentrations of 8–16 μg/mL, F105 repressed the growth of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, Bacillus subtilis, and Micrococcus luteus, and at 32 μg/mL, it resulted in a 99.9% kill rate for these bacteria nih.gov. In contrast, the growth of Gram-negative bacteria such as Klebsiella pneumoniae, Serratia marcescens, Pseudomonas aeruginosa, and Escherichia coli was unaffected even at concentrations as high as 128 μg/mL nih.gov. Another study on dinaphtho[2,1-b]furan-2-yl-methanone and its derivatives reported weak antimicrobial activity (128-512 μg/mL) against Salmonella typhimurium, Escherichia coli, and Bacillus subtilis researchgate.net.

Table 2: Antibacterial Activity of 2(5H)-Furanone Derivative F105

Bacterial Strain Type Activity Concentration (μg/mL)
S. aureus Gram-Positive Growth Repression 8–16
99.9% Kill 32
S. epidermidis Gram-Positive Growth Repression 8–16
99.9% Kill 32
B. cereus Gram-Positive Growth Repression 8–16
99.9% Kill 32
B. subtilis Gram-Positive Growth Repression 8–16
99.9% Kill 32
M. luteus Gram-Positive Growth Repression 8–16
99.9% Kill 32
K. pneumoniae Gram-Negative Unaffected 128
S. marcescens Gram-Negative Unaffected 128
P. aeruginosa Gram-Negative Unaffected 128
E. coli Gram-Negative Unaffected 128

Antifungal and Antiprotozoal Activities

The broader class of furan (B31954) derivatives has also been investigated for antifungal and antiprotozoal activities. For example, dinaphtho[2,1-b]furan-2-yl-methanone derivatives showed weak activity (128-512 μg/mL) against Candida globrata and Candida tropicalis researchgate.net. In a different study, substituted 2,5-bis(4-guanylphenyl)furans were synthesized and evaluated for their antiprotozoal activity. Several of these compounds were found to be very active against Trypanosoma rhodesiense in mice, with some derivatives providing cures at submilligram dosage levels nih.gov.

Other Pharmacological Potentials

The diverse biological activities of furan-containing compounds have prompted extensive research into their therapeutic applications. researchgate.netijabbr.com Derivatives of the furan scaffold are explored for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and central nervous system activities. researchgate.netutripoli.edu.ly

The antioxidant potential of furan derivatives is a significant area of pharmacological research. nih.gov The evaluation of this activity is typically conducted using various in vitro assays that measure the compound's ability to scavenge free radicals and inhibit oxidative processes.

Commonly employed methods include the DPPH (2,2-Diphenyl-1-picrylhydrazyl) free radical scavenging assay, hydrogen peroxide scavenging assays, and reducing power assays. nih.govjmchemsci.com The DPPH assay utilizes a stable free radical that changes color upon reduction by an antioxidant, allowing for spectrophotometric quantification of the scavenging activity. jmchemsci.comresearchgate.net For instance, studies on 2-substituted furan derivatives have shown that the presence of a p-hydroxy phenyl styryl group results in good antioxidant properties, with an IC50 value of approximately 40 μM in the DPPH assay. researchgate.net The mechanism often involves a hydrogen atom transfer process to quench the DPPH radical. researchgate.net

The antioxidant capacity is heavily influenced by the substituents on the furan ring. Compounds with electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), tend to show higher antioxidant activity. researchgate.net Conversely, derivatives with strong electron-withdrawing groups like nitro (-NO2), cyano (-CN), and chloro (-Cl) often exhibit diminished or no antioxidant properties. researchgate.net

Table 1: In Vitro Antioxidant Activity of Selected Furan Derivatives

Compound/Derivative ClassAssay MethodFinding/Result (IC50)Source(s)
2-(p-hydroxy phenyl styryl)-furanDPPH radical scavenging~ 40 μM researchgate.net
4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters (Compound 3c)DPPH radical scavenging0.6 mg/ml nih.gov
Furan hybrid molecules (H3 and H4)H2O2 scavenging77.75 µg/mL and 71.72 µg/mL mdpi.compsecommunity.org
2-Aryl-5-furyl-1,3,4-oxadiazoles (with -OCH3 and -OH groups)DPPH & Nitric oxide scavengingShowed promising antioxidant activity researchgate.net

Furan derivatives have demonstrated significant anti-inflammatory potential through various mechanisms. nih.govresearchgate.net Research indicates that these compounds can exert anti-inflammatory effects by suppressing the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov They also regulate the mRNA expression of these mediators. nih.gov

The anti-inflammatory action of natural furan derivatives is linked to their antioxidant activity, including hydroxyl and DPPH free-radical scavenging, and the reduction of lipid peroxides. nih.gov Mechanistic studies suggest that these compounds can modulate signaling pathways like MAPK (mitogen-activated Protein Kinase) and NF-κB, which are crucial in the inflammatory response. nih.govnih.govresearchgate.net Phenolic moieties within the structures of furan derivatives are thought to scavenge free radicals and reactive oxygen species (ROS), and inhibit the production of pro-inflammatory cytokines like TNF-α. nih.gov

In vitro evaluation of anti-inflammatory activity often involves assays such as the inhibition of albumin denaturation (IAD) and antitryptic activity. mdpi.com For example, a study on furan hybrid molecules reported IC50 values for IAD in the range of 114.31 to 150.99 μg/mL, comparable to the standard anti-inflammatory drug ibuprofen (IC50 of 81.50 μg/mL). mdpi.com

Table 2: In Vitro Anti-inflammatory Activity of Furan Derivatives

Compound ClassAssay MethodResult (IC50)Standard DrugSource(s)
Furan hybrid molecules (H1–4)Inhibition of Albumin Denaturation (IAD)114.31 - 150.99 µg/mLIbuprofen (81.50 µg/mL) mdpi.com
Furan hybrid molecules (H1–4)Antitryptic Activity118.99 - 169.87 µg/mLIbuprofen (96.50 µg/mL) mdpi.com

The furan scaffold is present in various compounds investigated for their effects on the central nervous system, including antidepressant and anxiolytic activities. ijabbr.comutripoli.edu.ly Preclinical studies, often using rodent models, are employed to screen for this potential.

The forced swimming test (FST) and tail suspension test (TST) are common behavioral despair models used to evaluate antidepressant activity. ijbcp.com In these tests, a reduction in the duration of immobility is indicative of an antidepressant-like effect. A study on a novel substituted furan compound demonstrated a significant, dose-dependent reduction in immobility time in both the FST and TST in mice. ijbcp.com At the highest dose tested (20 mg/kg), the compound produced a 100% protection against passive behavior in the TST, an effect comparable to the standard drug fluoxetine. ijbcp.com

The mechanisms underlying the CNS effects of furan derivatives can vary. Some compounds, such as certain 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives, are suggested to act through the inhibition of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters like serotonin and norepinephrine. utripoli.edu.ly Other research has focused on developing non-tricyclic furan-containing compounds like befuraline, which activate the CNS and improve performance in behavioral tests, potentially by influencing central adrenergic structures and inhibiting norepinephrine and serotonin reuptake. nih.gov

Table 3: Antidepressant-like Activity of Furan Derivatives in Animal Models

Compound/DerivativeAnimal ModelTestKey FindingSource(s)
Substituted furan compound (5, 10, 20 mg/kg)Albino miceForced Swimming Test (FST)Significant inhibition of immobility (75.5% at lowest dose) ijbcp.com
Substituted furan compound (5, 10, 20 mg/kg)Albino miceTail Suspension Test (TST)100% protection against immobility at 20 mg/kg ijbcp.com
4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenolNot specifiedMAO inhibition assayEmerged as a potent antidepressant agent utripoli.edu.ly
Befuraline (N-benzo[b]furan-2-ylcarbonyl-N'-benzylpiperazine)Animals (unspecified)Reserpine-induced depression modelActivates the depressed CNS at low doses nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents. ijabbr.com SAR studies involve systematically modifying the chemical structure and observing the resulting changes in pharmacological effects. nih.gov

Modifications to the functional groups on the furan ring system can dramatically alter the bioactivity of the resulting derivatives. researchgate.net The nature and position of these substituents play a critical role.

Substituent Position: Substitutions at the 2- and 5-positions of the furan ring are often critical for biological activity. orientjchem.org

Electronic Effects: The electronic properties of the substituents are a key determinant of activity. Electron-withdrawing groups, such as a nitro group (-NO2), have been shown to enhance antibacterial and anticancer activity. orientjchem.org In contrast, for antioxidant activity, electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) are generally favorable, while electron-withdrawing groups diminish this effect. researchgate.netresearchgate.net

Specific Functional Groups: The addition of specific moieties can confer or enhance particular activities. For example, incorporating a hydrazide group can provide a hydrogen bonding domain essential for interaction with amino acid residues at a biological target, potentially increasing anti-inflammatory potency. researchgate.net Late-stage functionalization to introduce groups like -OH, -OCH3, -N3, and -CN has been used to modify the activity of 5-nitrofuran drugs. nih.gov

These structural modifications can affect a drug's solubility, bioavailability, metabolic stability, and target selectivity. nih.gov

Computational methods, particularly molecular docking, are powerful tools for predicting and understanding the biological activity of furan derivatives. nih.gov These in silico techniques simulate the interaction between a small molecule (ligand), such as a furan derivative, and the binding site of a biological target, typically a protein or enzyme. ijper.org

The process involves several steps:

Target Identification and Preparation: A specific protein target relevant to a disease is selected, and its three-dimensional structure is obtained from a database like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules and co-crystalized ligands and adding hydrogen atoms. ijper.org

Ligand Preparation: The 3D structure of the furan derivative is generated and its energy is minimized to find the most stable conformation.

Docking Simulation: A docking program, such as GLIDE, is used to place the flexible ligand into the rigid binding site of the protein in various orientations and conformations. ijper.org

Scoring and Analysis: The program calculates a "docking score" (e.g., GlideScore) for each pose, which estimates the binding affinity between the ligand and the protein. ijper.org Lower scores typically indicate a more favorable interaction. The analysis also identifies key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the furan derivative and amino acid residues in the active site. ijper.orgmdpi.com

For example, molecular docking studies of furan-azetidinone hybrids against E. coli enoyl reductase revealed that the most potent compounds formed pi-pi stacking interactions with phenylalanine and tyrosine residues in the active site. ijper.org Such studies help to rationalize observed biological activities and guide the design of new derivatives with improved potency. mdpi.com

Table 4: Examples of Molecular Docking Studies on Furan Derivatives

Furan Derivative ClassProtein TargetPDB IDKey Binding Interactions ObservedSource(s)
Furan-azetidinone hybridsEnoyl reductase (E. coli)1C14Pi-pi stacking with PHE 94 and TYR 146 ijper.org
(5-Phenylfuran-2-yl)methanamine derivativesHuman sirtuin 2 (SIRT2)Not specifiedFitted well into an induced hydrophobic pocket mdpi.com
Furan incorporated 1,5-benzodiazepineM5-T4L Receptor6OL9High binding propensity and hydrophobic interaction rjptonline.org
1-(2,3-dihydrobenzo[b] nih.govtandfonline.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazoleSARS-CoV-2 main proteaseNot specifiedPrediction of biological importance through molecular electrostatic potential (MEP) nih.gov

Future Research Directions and Overcoming Synthetic Challenges for Bis 5 Methyl Furan 2 Yl Methanone

Development of Novel and Sustainable Synthetic Routes

The development of novel and sustainable synthetic routes for furan (B31954) derivatives is a key area of ongoing research. nih.gov Traditional methods often rely on harsh reaction conditions and stoichiometric reagents, leading to significant waste generation. Modern approaches are increasingly focusing on the use of renewable starting materials and catalytic processes. rsc.org For instance, the conversion of lignocellulosic and algal biomass into valuable platform molecules is being explored, utilizing multicomponent catalytic systems. nih.gov

A significant focus is on one-pot syntheses, which combine multiple reaction steps into a single operation, thereby reducing solvent usage, energy consumption, and purification efforts. organic-chemistry.org For example, the combination of triazole-gold (TA-Au) and copper catalysts has enabled the one-pot, three-step synthesis of substituted furans from simple starting materials. organic-chemistry.org Similarly, copper(II)-catalyzed cyclization reactions of silyl enol ethers with α-diazo-β-ketoesters or α-diazoketones provide a pathway to 2,3,5-trisubstituted furans. organic-chemistry.org

Ionic liquids (ILs) are also emerging as promising catalysts and reaction media for the conversion of carbohydrates into furan derivatives. nih.gov Acidic functionalized ILs can catalyze the dehydration of monosaccharides to produce key furan-containing intermediates under relatively mild conditions. nih.gov

Strategies for Byproduct Minimization and Enhanced Selectivity

A major challenge in the synthesis of furan derivatives is controlling selectivity and minimizing the formation of byproducts. Undesired side reactions, such as dehydration and condensation, can significantly reduce the yield of the target product. frontiersin.org The use of biphasic reaction systems, such as a water-MIBK (methyl isobutyl ketone) system, has shown success in enhancing the yield of 5-hydroxymethylfurfural (B1680220) (HMF) from glucose by extracting the product as it is formed, thereby preventing its degradation. frontiersin.org

The choice of catalyst and reaction conditions plays a crucial role in directing the reaction towards the desired product. For instance, in the synthesis of 2,5-bis(aminomethyl)furan, the use of a Rh/HZSM-5 catalyst was found to enhance the selective dehydration-hydrogenation of the dioxime intermediate. rsc.org Similarly, the selective synthesis of furan-ring nitrogenous compounds from HMF has been achieved by controlling the solvent and reaction temperature using a Cu(OAc)2/TS-1 catalyst. rsc.org The addition of simple salts like sodium chloride has also been shown to decrease reaction times and catalyst loadings, which can inhibit side reactions. organic-chemistry.orgfrontiersin.org

Exploration of Advanced Catalytic Systems

The exploration of advanced catalytic systems is at the forefront of improving the synthesis of furan derivatives. mdpi.com While noble metals like palladium, rhodium, and gold have demonstrated high catalytic activity, their cost and limited availability are significant drawbacks. nih.govhud.ac.uk Consequently, there is a growing interest in developing catalysts based on more abundant and less expensive non-noble metals such as iron, cobalt, nickel, and copper. nih.gov

Recent advancements include the use of gold nanoparticles supported on TiO2 for the cycloisomerization of conjugated allenones into furans under mild conditions. organic-chemistry.org Copper(II)-catalyzed intermolecular annulation of aryl ketones with aromatic olefins offers another efficient route to multisubstituted furans. organic-chemistry.org Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused is a key aspect of sustainable process design. organic-chemistry.org For example, a carbon-supported catalyst has shown high activity and selectivity in the hydrogenation of furfural (B47365) to 2-methylfuran (2-MF). mdpi.com

Catalyst SystemReactantsProductKey Advantages
Triazole-gold (TA-Au) and CopperSimple starting materialsSubstituted furansOne-pot, three-step reaction cascade with good to excellent yields. organic-chemistry.org
Copper(II)Silyl enol ethers and α-diazo-β-ketoesters2,3,5-trisubstituted furansVersatile route to multisubstituted furans. organic-chemistry.org
Rh/HZSM-52,5-diformylfuran dioxime2,5-bis(aminomethyl)furanHigh selectivity due to controlled reaction pathway. rsc.org
Au nanoparticles on TiO2Conjugated allenonesFuransMild reaction conditions and recyclable catalyst. organic-chemistry.org
Non-noble metals (Fe, Co, Ni, Cu)Biomass-derived feedstocksFuran derivativesCost-effective alternative to noble metal catalysts. nih.gov

Expanding the Scope of Derivatization for Diverse Applications

The furan scaffold is a versatile building block found in numerous natural products, pharmaceuticals, and functional materials. researchgate.net Expanding the scope of derivatization of bis-(5-methyl-furan-2-yl)-methanone and other furan compounds is crucial for accessing new molecules with diverse applications. ijabbr.com Furan derivatives have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.ly

Recent research has focused on synthesizing novel furan derivatives with enhanced biological potency. For example, furan-based hydrazone compounds have been investigated as potential antifungal agents. utripoli.edu.ly The synthesis of furan-fused derivatives is another area of active research, with applications in drug discovery. researchgate.net The ability to selectively introduce different functional groups onto the furan ring is essential for tuning the properties of the resulting molecules for specific applications. researchgate.net

In-depth Mechanistic Studies of Bioactivity and Materials Performance

A deeper understanding of the mechanisms underlying the bioactivity and materials performance of furan-based compounds is essential for the rational design of new and improved molecules. mdpi.com Furan derivatives exhibit a wide array of pharmacological activities, including neuroprotective effects. nih.gov These compounds can act as antioxidants by scavenging free radicals and can modulate inflammatory pathways, which are critical factors in many diseases. nih.gov

In the context of materials science, furan-based polymers and resins are gaining attention as sustainable alternatives to petroleum-derived materials. Understanding the structure-property relationships in these materials is key to optimizing their performance for various applications. For instance, the thermal and mechanical properties of furan-based polymers are directly related to the specific structure of the furan monomers and the cross-linking density of the polymer network. In-depth mechanistic studies, often employing a combination of experimental techniques and computational modeling, are crucial for elucidating these relationships.

Integration with Circular Economy Principles for Furanic Biomass Valorization

The production of this compound and other furan derivatives from biomass aligns well with the principles of a circular economy. rsc.org A circular economy aims to minimize waste and maximize the use of resources by creating closed-loop systems where products and materials are reused, repaired, and recycled. researchgate.net The valorization of biomass, which involves converting renewable biological resources into valuable products, is a key component of the transition to a circular bioeconomy. mdpi.com

Integrating the synthesis of furanic compounds into a biorefinery concept is a promising approach. researchgate.net In a biorefinery, various biomass components are separated and converted into a range of products, including chemicals, fuels, and materials. mdpi.com This integrated approach not only maximizes the value derived from the biomass feedstock but also minimizes waste generation. researchgate.net Key principles of a circular economy for biobased products include reducing reliance on fossil resources, using resources efficiently, valorizing waste and residues, and extending the high-quality use of biomass. mdpi.comrepec.org By designing processes that are both economically viable and environmentally sustainable, the production of furanic compounds can contribute significantly to a more circular and sustainable chemical industry. rsc.org

Q & A

Q. What are the common synthetic routes for preparing Bis-(5-methyl-furan-2-yl)-methanone, and what factors influence the choice of method?

  • Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation, where a ketone group is introduced to two 5-methylfuran-2-yl rings using a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include cross-coupling reactions or oxidative coupling of furan derivatives. The choice depends on substrate availability, reaction efficiency, and purity requirements. For example, Friedel-Crafts is favored for high regioselectivity but requires anhydrous conditions . Computational modeling (e.g., density functional theory) can predict reaction feasibility and optimize conditions .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal XRD with SHELX software refines bond lengths and angles, confirming the planar geometry of the furan rings and ketone linkage .
  • Spectroscopy :
  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at C5 of furan rings and ketone resonance at ~190 ppm).
  • GC/MS : Retention indices and fragmentation patterns (e.g., m/z 124 for acetylated furan derivatives) validate purity .

Q. What are the key safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: ~175°F) .
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources .

Advanced Research Questions

Q. How do computational chemistry approaches predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry and compute HOMO-LUMO gaps to assess redox activity. For 5-methylfuran derivatives, HOMO levels (-6.2 eV) suggest susceptibility to electrophilic attack .
  • Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation behavior.
  • Antioxidant Potential : Calculate bond dissociation energies (BDE) of O–H bonds in hydroxylated derivatives to evaluate radical scavenging capacity .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of this compound?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-reference NMR with IR (C=O stretch at ~1700 cm⁻¹) and high-resolution MS to confirm molecular ions.
  • Isotopic Labeling : Introduce ¹³C or ²H labels to trace ambiguous signals in crowded spectra.
  • Crystallographic Validation : Resolve stereochemical ambiguities via XRD, especially for diastereomers formed during functionalization .

Q. How does substituent modification (e.g., halogenation) alter the biological activity of this compound?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Br at C5) to enhance antimicrobial potency. For example, brominated thiophene analogs show IC₅₀ values <10 µM against Gram-positive bacteria .
  • In Silico Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450) and predict metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.